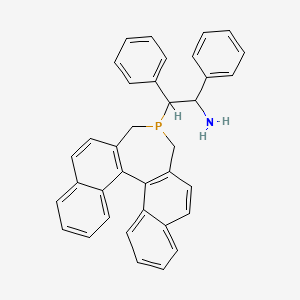![molecular formula C18H21N5 B13823866 3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine is a complex organic compound that belongs to the class of pyrazolopyridazines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core substituted with dimethyl, methylphenyl, and pyrrolidinyl groups
Méthodes De Préparation
The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethyl, methylphenyl, and pyrrolidinyl groups is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
3,4-dimethyl-α-Pyrrolidinovalerophenone: This compound shares structural similarities but differs in its core structure and substituents.
1,2-dimethyl-3-phenyl-3-pyrrolidinyl butanoate hydrochloride: Another structurally related compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C18H21N5 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3,4-dimethyl-2-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N5/c1-12-6-8-15(9-7-12)23-14(3)16-13(2)19-20-18(17(16)21-23)22-10-4-5-11-22/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
NWRMEKDDNIVTKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)
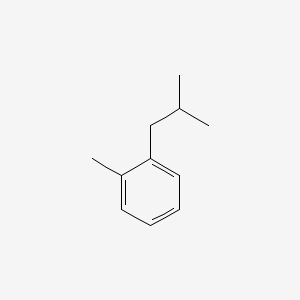


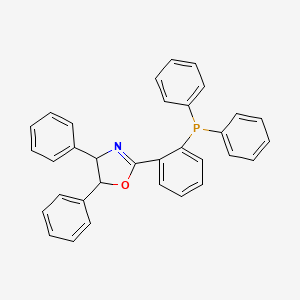
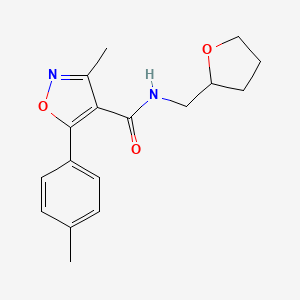
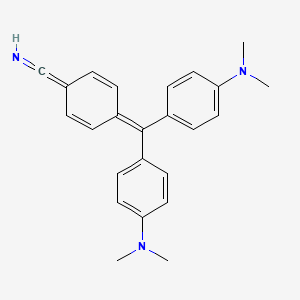

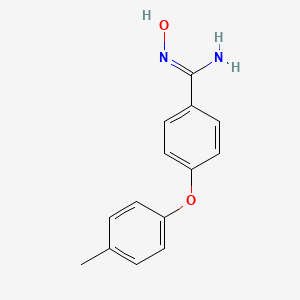
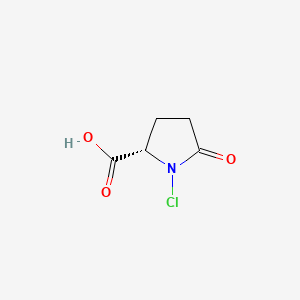
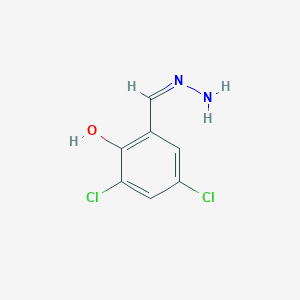
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
